molecular formula C11H10ClFN2O3S B7679383 1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide

1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide

Cat. No.: B7679383
M. Wt: 304.73 g/mol
InChI Key: CNVUHVBOKCWDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFM-2, and it has been synthesized using a specific method. The purpose of

Scientific Research Applications

CFM-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

Mechanism of Action

The mechanism of action of CFM-2 involves its binding to specific ion channels in the brain, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC3. By blocking the activity of these channels, CFM-2 can reduce the transmission of pain signals and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the activity of Nav1.7 and ASIC3 channels in neurons, which can lead to a decrease in pain sensitivity. Additionally, CFM-2 has been shown to have anti-inflammatory effects and can reduce the release of certain cytokines in response to injury.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be effective in reducing pain sensitivity in animal models. However, there are also some limitations to its use. CFM-2 has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, its specificity for Nav1.7 and ASIC3 channels may limit its usefulness in studying other ion channels or neurological processes.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is in developing more potent and selective inhibitors of Nav1.7 and ASIC3 channels, which could have even greater therapeutic potential for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of CFM-2 and its potential for use in human patients. Finally, CFM-2 could be studied in combination with other drugs or therapies to determine whether it has synergistic effects or could enhance the efficacy of existing treatments.

Synthesis Methods

CFM-2 can be synthesized using a method that involves the reaction of 5-chloro-2-fluoroaniline with 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole in the presence of a palladium catalyst. The resulting compound is then treated with methanesulfonyl chloride to yield CFM-2.

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-N-(4-methyl-1,2-oxazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN2O3S/c1-7-5-18-14-11(7)15-19(16,17)6-8-4-9(12)2-3-10(8)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVUHVBOKCWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1NS(=O)(=O)CC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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